molecular formula C14H20N2 B11888551 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine

Cat. No.: B11888551
M. Wt: 216.32 g/mol
InChI Key: BALMOVYHNALPQY-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butyl group in the structure enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of tert-butyl-substituted isatins with appropriate amines under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific biological pathways.

    Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

  • 1-(5-(tert-Butyl)-1H-indol-3-yl)methanamine
  • 1-(5-(tert-Butyl)-1H-indol-3-yl)propanamine
  • 1-(5-(tert-Butyl)-1H-indol-3-yl)butanamine

Comparison: Compared to similar compounds, 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine may exhibit unique properties due to the specific positioning of the ethanamine side chain. This can influence its binding affinity to biological targets and its overall pharmacokinetic profile. The presence of the tert-butyl group consistently enhances lipophilicity across these compounds, but the length and structure of the side chain can significantly impact their biological activity and applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(5-tert-butyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C14H20N2/c1-9(15)12-8-16-13-6-5-10(7-11(12)13)14(2,3)4/h5-9,16H,15H2,1-4H3

InChI Key

BALMOVYHNALPQY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)C(C)(C)C)N

Origin of Product

United States

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